3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
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Description
The compound “3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine” is a novel compound that has been studied for its potential as an oral drug candidate . It has been found to have remarkable dose-dependent anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Physical and Chemical Properties Analysis
The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to absorb well from the oral route and remain stable at ambient temperature and physiological ph . It’s also noted that the compound exhibited degradation under oxidative and thermal stress .
Properties
IUPAC Name |
3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-3-5-12(6-4-11)20-9-13-17-14(19-18-13)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPDDBLOKOVWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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